N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a thiophene moiety, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, are yet to be identified. Piperidine derivatives, which this compound is a part of, are known to be significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
The exact mode of action of this compound is currently unknown. Piperidine-containing compounds, which this compound is a part of, are known to be important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to significant changes in the biological systems they affect.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It is known that piperidine derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropylsulfonyl Group: The piperidine intermediate is then reacted with a cyclopropylsulfonyl chloride in the presence of a base to introduce the cyclopropylsulfonyl group.
Formation of the Thiophene Moiety: The thiophene moiety is introduced through a coupling reaction with a thiophene derivative.
Formation of the Oxalamide Group: Finally, the oxalamide group is formed by reacting the intermediate with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Uniqueness
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h1-2,9,12,14H,3-8,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFEFYCQCOIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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